molecular formula C18H23N9OS B11081836 4-(morpholin-4-yl)-6-({[1-(2,4,6-trimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}methyl)-1,3,5-triazin-2-amine

4-(morpholin-4-yl)-6-({[1-(2,4,6-trimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}methyl)-1,3,5-triazin-2-amine

Cat. No.: B11081836
M. Wt: 413.5 g/mol
InChI Key: HDCNNZQNCVZMLW-UHFFFAOYSA-N
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Description

4-(morpholin-4-yl)-6-({[1-(2,4,6-trimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}methyl)-1,3,5-triazin-2-amine is a complex organic compound that features a morpholine ring, a tetrazole ring, and a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(morpholin-4-yl)-6-({[1-(2,4,6-trimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}methyl)-1,3,5-triazin-2-amine typically involves multi-step organic reactions. The process often starts with the preparation of the triazine core, followed by the introduction of the morpholine and tetrazole moieties. Common reagents used in these reactions include chlorinating agents, amines, and sulfur-containing compounds. The reaction conditions usually involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(morpholin-4-yl)-6-({[1-(2,4,6-trimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}methyl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.

    Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(morpholin-4-yl)-6-({[1-(2,4,6-trimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}methyl)-1,3,5-triazin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(morpholin-4-yl)-6-({[1-(2,4,6-trimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}methyl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating their function. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation. Detailed studies are required to elucidate the exact molecular mechanisms and targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-morpholin-4-yl-2-p-tolyl-quinoline
  • Morpholin-4-yl-methanethiol
  • 1-morpholin-4-yl-2-p-tolyl-ethanethione

Uniqueness

4-(morpholin-4-yl)-6-({[1-(2,4,6-trimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}methyl)-1,3,5-triazin-2-amine is unique due to its combination of morpholine, tetrazole, and triazine rings, which confer distinct chemical and biological properties. This structural uniqueness allows for diverse applications and interactions that may not be possible with similar compounds.

Properties

Molecular Formula

C18H23N9OS

Molecular Weight

413.5 g/mol

IUPAC Name

4-morpholin-4-yl-6-[[1-(2,4,6-trimethylphenyl)tetrazol-5-yl]sulfanylmethyl]-1,3,5-triazin-2-amine

InChI

InChI=1S/C18H23N9OS/c1-11-8-12(2)15(13(3)9-11)27-18(23-24-25-27)29-10-14-20-16(19)22-17(21-14)26-4-6-28-7-5-26/h8-9H,4-7,10H2,1-3H3,(H2,19,20,21,22)

InChI Key

HDCNNZQNCVZMLW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2C(=NN=N2)SCC3=NC(=NC(=N3)N4CCOCC4)N)C

Origin of Product

United States

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